molecular formula C14H15NO B103806 N-Benzyl-4-methoxyaniline CAS No. 17377-95-6

N-Benzyl-4-methoxyaniline

Cat. No. B103806
CAS RN: 17377-95-6
M. Wt: 213.27 g/mol
InChI Key: LIJJGMDKVVOEFT-UHFFFAOYSA-N
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Description

N-Benzyl-4-methoxyaniline is a chemical compound that is structurally related to the compounds studied in the provided papers. Although the exact compound is not directly analyzed in these studies, the papers provide insights into similar compounds with methoxy and benzyl groups, which can help infer some properties and behaviors of N-Benzyl-4-methoxyaniline.

Synthesis Analysis

The synthesis of compounds related to N-Benzyl-4-methoxyaniline involves multi-step chemical reactions. For instance, the asymmetric synthesis of related compounds, such as (2R,3S)-4-halo-3-benzyloxy-2-(N-methoxycarbonyl-N-benzylamino)butyronitriles, is achieved through a sequence of reactions starting from a Strecker-type reaction and proceeding through various protection and substitution steps . This suggests that the synthesis of N-Benzyl-4-methoxyaniline could also involve a sequence of carefully planned synthetic steps to ensure the correct placement of functional groups and maintenance of the compound's integrity.

Molecular Structure Analysis

The molecular structure of compounds similar to N-Benzyl-4-methoxyaniline has been characterized using X-ray diffraction and computational methods such as density functional theory (DFT). For example, the structure of a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide was determined using X-ray diffraction, indicating a triclinic system, and DFT calculations were used to confirm the geometrical parameters . These techniques could be applied to N-Benzyl-4-methoxyaniline to determine its precise molecular geometry and confirm its structural features.

Chemical Reactions Analysis

The reactivity of molecules containing methoxy and benzyl groups has been explored through various chemical reactions. The antioxidant properties of related compounds have been determined using tests like DPPH free radical scavenging . Additionally, the electrochemical properties of luminescent compounds with methoxy groups have been studied, revealing information about their HOMO and LUMO energy levels . These studies suggest that N-Benzyl-4-methoxyaniline may also exhibit interesting reactivity and electrochemical properties that could be explored in similar ways.

Physical and Chemical Properties Analysis

The physical properties, such as liquid crystalline behavior, and chemical properties, like electronic absorption and frontier molecular orbital distributions, have been investigated for compounds with structural similarities to N-Benzyl-4-methoxyaniline . These properties are influenced by factors such as molecular geometry and electronic structure. The studies on related compounds provide a foundation for understanding how the physical and chemical properties of N-Benzyl-4-methoxyaniline might be analyzed and what behaviors could be expected.

Scientific Research Applications

1. Synthesis and Characterization

N-Benzyl-4-methoxyaniline and its derivatives have been studied for their synthesis and characterization. For instance, benzylideneaniline compounds, including N-Benzyl-4-methoxyaniline derivatives, have been synthesized and their properties like crystal structure, presence of functional groups, and thermal properties have been explored (Subashini et al., 2021).

2. Biological Activities

The biological activities of N-Benzyl-4-methoxyaniline derivatives have been a subject of research. For example, studies have examined the aldose reductase inhibition effects of novel derivatives of N-Benzyl-4-methoxyaniline (Bayrak et al., 2021).

3. Photoelectrochemical and Spectroscopic Properties

Substituted polyanilines, including N-Benzyl-4-methoxyaniline derivatives, have been studied for their photoelectrochemical and spectroscopic properties. This research includes investigations into their electrochromic and photoelectrochemical behavior (Kilmartin & Wright, 1999).

4. Use in Synthesis of Other Compounds

N-Benzyl-4-methoxyaniline and its derivatives are used in the synthesis of various other compounds. For example, they have been used in the synthesis of thiazolyl azo ligand complexes with metal ions (Dahi & Jarad, 2020).

5. Environmental Applications

The compound has been studied for environmental applications, such as its role in Fenton-like oxidation processes for treating hazardous methoxyanilines in aqueous solutions (Chaturvedi & Katoch, 2020).

Safety And Hazards

N-Benzyl-4-methoxyaniline is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

The future directions of N-Benzyl-4-methoxyaniline research could involve further exploration of its derivatives as Aldose Reductase inhibitors . These novel AR enzyme inhibitors may open new avenues for better AR inhibitors in the future .

properties

IUPAC Name

N-benzyl-4-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c1-16-14-9-7-13(8-10-14)15-11-12-5-3-2-4-6-12/h2-10,15H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIJJGMDKVVOEFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50334009
Record name N-Benzyl-4-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50334009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzyl-4-methoxyaniline

CAS RN

17377-95-6
Record name N-Benzyl-4-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50334009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Benzyl-4-methoxyaniline
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Synthesis routes and methods I

Procedure details

According to the general procedure A, 4-chloroanisole (73 mg, 0.51 mmol) reacted with benzylamine (68 mg, 0.63 mmol) using 1 mol % of Pd(dba)2, 2 mol % of Ph5FcP(t-Bu)2, and sodium tert-butoxide (60 mg, 0.63 mmol) in toluene at 100° C. for 4 h to give the title compound (100 mg, 93%) as a solid: 1H-NMR (500 MHz, CDCl3): δ 6.63 (d, 2H, J=8.84 Hz), 6.81 (d, 2H, J=8.83 Hz), 7.41-7.35 (m, 4H), 7.30 (t, 1H, J=7.08 and 7.03 Hz), 4.31 (s, 2H), 3.77 (s, 3H). 13C{1H}-NMR (125 MHz, CDCl3): δ 152.18, 142.42, 139.66, 128.56, 127.52, 127.14, 114.89, 114.09, 55.78, 49.23. GC/MS(EI): m/z 213 (M+).
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73 mg
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68 mg
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[Compound]
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Ph5FcP(t-Bu)2
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60 mg
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Yield
93%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

The general procedure under argon was followed using copper(I) iodide (10 mg, 0.05 mmol), K3PO4 (425 mg, 2.00 mmol), benzylamine (131 μL, 1.20 mmol), 4-iodoanisole (234 mg 1.00 mmol), ethylene glycol (111 μL, 2.00 mmol) and 2-propanol (1.0 mL). Column chromatography using a solvent mixture (hexane/ethyl acetate=10/1, Rf=0.4) afforded N-benzyl-4-methoxyaniline (192 mg, 90% isolated yield) as light yellow solid. The spectral data (1H NMR) matched with the literature references and GC analysis indicated >95% purity.
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425 mg
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131 μL
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234 mg
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111 μL
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10 mg
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hexane ethyl acetate
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Synthesis routes and methods IV

Procedure details

369 parts of p-anisidine, 162 parts of benzyl alcohol and 15 parts of triphenyl phosphite are first heated to 177° C. At this temperature, the elimination of water commences. The condensation has ended after 5 hours, when the internal temperature is 231° C. 27 parts of water are removed. Excess p-anisidine and excess benzyl alcohol are distilled off under reduced pressure. 265 parts of N-benzyl-4-methoxy-aniline, corresponding to a yield of 83% of theory, distil at 190° C/5 mm Hg.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
131
Citations
C Bayrak, G Yildizhan, N Kilinc… - Chemistry & …, 2022 - Wiley Online Library
… Therefore, in our study, 16 new N-benzyl-4-methoxyaniline derivative compounds were synthesized and the inhibition profiles of these compounds on the AR enzyme were investigated. …
Number of citations: 1 onlinelibrary.wiley.com
LP Yunnikova, VP Feshin, TA Akent'eva - Russian Journal of General …, 2013 - Springer
… performed also for the secondary amine N-benzyl-4methoxyaniline III, containing the p-… capable to be dehydrogenated, since N-benzyl-4-methoxyaniline III is not dehydrogenated under …
Number of citations: 5 link.springer.com
R Dey, P Banerjee - Advanced Synthesis & Catalysis, 2019 - Wiley Online Library
… In order to examine the effect of aryl substituent on cyclopropane, we executed a series of reactions of N-benzyl-4-methoxyaniline (2 b) with a range of cyclopropane carbaldehydes (1 a…
Number of citations: 22 onlinelibrary.wiley.com
S Pourhanafi, D Setamdideh… - Oriental Journal of …, 2013 - search.proquest.com
Structurally different secondary amineshave been synthesized byreductive aminationofavarietyof aldehydes and anilines with NaBH4/Ga (OH) 3 as new reducing systems in CH3CN at …
Number of citations: 10 search.proquest.com
E Fernandez-Puertas, AJ Robinson… - … Process Research & …, 2020 - ACS Publications
… the yield for the debenzylation of N-benzyl-4-methoxyaniline and methyl 4-(benzylamino)… a lower t 50 for the debenzylation of N-benzyl-4-methoxyaniline and methyl 4-(benzylamino)…
Number of citations: 17 pubs.acs.org
Y Huo, J Miao, J Fang, H Shi, J Wang, W Guo - Chemical Science, 2019 - pubs.rsc.org
… However, to our delight, when N-benzyl-4-methoxyaniline was employed as the reaction … developed fluorescent probe, ie, N-benzyl-4-methoxyaniline-functionalized Bodipy 1 and its …
Number of citations: 38 pubs.rsc.org
R William, S Wang, F Ding, EN Arviana… - Angewandte …, 2014 - Wiley Online Library
… 4,6-Dimethoxyhexa-2,4-dienal (1), which can be readily prepared from 3,4,6-tri-O-methyl D-glucal in three steps (see the Supporting Information), and N-benzyl 4-methoxyaniline (2 a) …
Number of citations: 42 onlinelibrary.wiley.com
JW Park, YK Chung - ACS Catalysis, 2015 - ACS Publications
… Initially, the reaction of benzaldehyde (1a) with 4-methoxyaniline (2a) to afford the amination product, N-benzyl-4-methoxyaniline (3aa), was chosen as the model reaction in the …
Number of citations: 85 pubs.acs.org
X Lang, W Ma, Y Zhao, C Chen, H Ji… - Chemistry–A European …, 2012 - Wiley Online Library
… The oxidation of N-benzyl-4-methoxyaniline (Table 3, entry 9), in which only one benzylic carbon atom is present, afforded benzaldehyde and 4-methoxyaniline products; the difficulty of …
S Wang, R William, KKGE Seah, XW Liu - Green chemistry, 2013 - pubs.rsc.org
… -O-benzyl-D-glucal 1a and N-benzyl-4-methoxyaniline 2a were chosen as probe substrates … tri-O-benzyl-D-glucal 1a with N-benzyl-4-methoxyaniline 2a in refluxing water using different …
Number of citations: 20 pubs.rsc.org

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